![molecular formula C17H19NO2S B2622964 (2-Methoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone CAS No. 1396768-02-7](/img/structure/B2622964.png)
(2-Methoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone
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Overview
Description
“(2-Methoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone” is a compound that pertains to the field of therapeutic compounds . It is related to certain compounds that inhibit 11 β-hydroxysteroid dehydrogenase type 1 (11 β-HSD1), and it also pertains to pharmaceutical compositions comprising such compounds .
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives and piperidine-based compounds, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the structural similarity to indole and piperidine derivatives, it can be inferred that this compound may interact with its targets by binding to the active sites of the receptors . This binding could potentially alter the normal function of these receptors, leading to changes in cellular processes.
Biochemical Pathways
For example, indole derivatives have been found to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It is noted that compounds with similar structures have been found to follow lipinski’s rule in molecular prediction studies , suggesting that they may have favorable ADME properties.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that this compound may have potential therapeutic effects in various conditions, including viral infections, inflammation, cancer, hiv, oxidative stress, microbial infections, tuberculosis, diabetes, malaria, and cholinesterase-related conditions .
Advantages and Limitations for Lab Experiments
One advantage of using (2-Methoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone in lab experiments is its high potency and selectivity for dopamine receptors. However, its use in animal models of Parkinson's disease has been limited by its short half-life and rapid metabolism, which can make it difficult to achieve therapeutic levels in the brain.
Future Directions
There are several potential future directions for research on (2-Methoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone, including investigating its potential as a treatment for other neurological disorders such as schizophrenia and addiction. Additionally, further studies are needed to better understand its mechanism of action and potential side effects in humans.
Synthesis Methods
(2-Methoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone can be synthesized using a variety of methods, including the reaction of 2-methoxyphenylacetic acid with thiophene-3-carboxylic acid to form the corresponding acid chloride. This is then reacted with piperidine in the presence of a base to yield this compound.
Scientific Research Applications
(2-Methoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone has been used in a variety of scientific research applications, including as a potential treatment for neurological disorders such as Parkinson's disease. It has also been shown to have potential as a tool for studying the mechanisms of action of various neurotransmitters and receptors in the brain.
properties
IUPAC Name |
(2-methoxyphenyl)-(4-thiophen-3-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-20-16-5-3-2-4-15(16)17(19)18-9-6-13(7-10-18)14-8-11-21-12-14/h2-5,8,11-13H,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGSUSXXNKBBIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(CC2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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